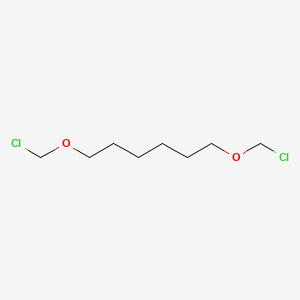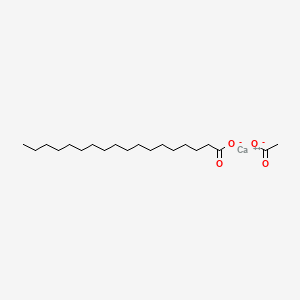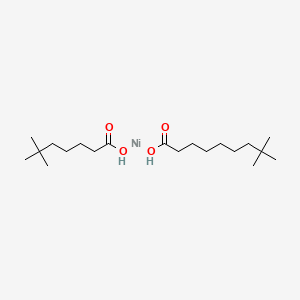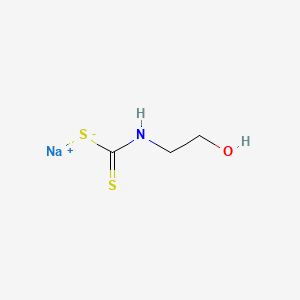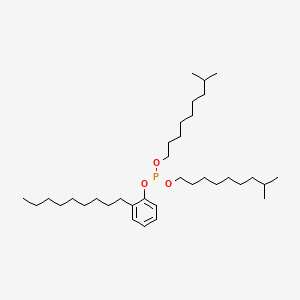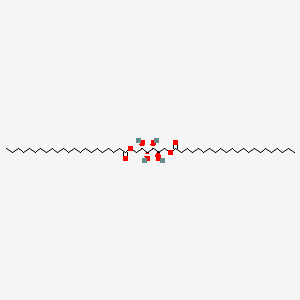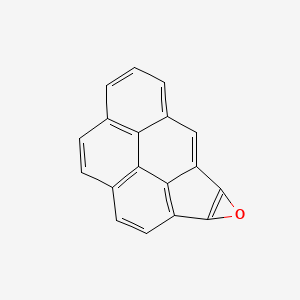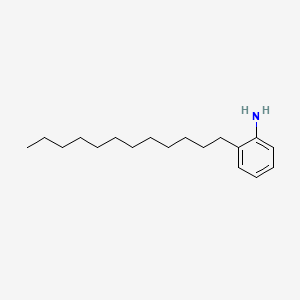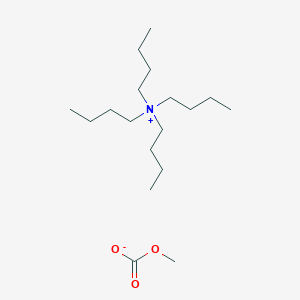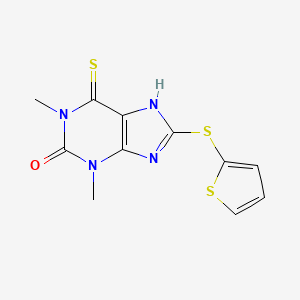
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is a complex organic compound that features a purine core substituted with thiophene and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a purine precursor under controlled conditions. The reaction may involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) to introduce the sulfanyl groups. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be integral to the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized purine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl and thiophene groups may enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.
Purine derivatives: Compounds like 6-thioguanine and 8-azaguanine.
Uniqueness
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one is unique due to its combination of a purine core with thiophene and sulfanyl substitutions
Propriétés
Numéro CAS |
6492-89-3 |
|---|---|
Formule moléculaire |
C11H10N4OS3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,3-dimethyl-6-sulfanylidene-8-thiophen-2-ylsulfanyl-7H-purin-2-one |
InChI |
InChI=1S/C11H10N4OS3/c1-14-8-7(9(17)15(2)11(14)16)12-10(13-8)19-6-4-3-5-18-6/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
FADQYRZHMULKSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


